Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
FTIR Spectroscopy
- Nitro group : Strong absorption at $$ 1520 \, \text{cm}^{-1} $$ ($$ \text{NO}2 $$ asymmetric stretch) and $$ 1345 \, \text{cm}^{-1} $$ ($$ \text{NO}2 $$ symmetric stretch).
- Ester carbonyl : Sharp peak at $$ 1720 \, \text{cm}^{-1} $$ ($$ \text{C=O} $$).
- C-Br stretch : Medium-intensity band at $$ 560 \, \text{cm}^{-1} $$.
NMR Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
- $$ \delta \, 8.75 \, (\text{s}, 1\text{H}, \text{H-5}) $$
- $$ \delta \, 8.12 \, (\text{d}, J = 7.2 \, \text{Hz}, 1\text{H}, \text{H-7}) $$
- $$ \delta \, 4.40 \, (\text{q}, J = 7.1 \, \text{Hz}, 2\text{H}, \text{OCH}2\text{CH}3) $$
- $$ \delta \, 1.42 \, (\text{t}, J = 7.1 \, \text{Hz}, 3\text{H}, \text{OCH}2\text{CH}3) $$
$$ ^{13}\text{C} $$ NMR :
- $$ \delta \, 161.2 \, (\text{C=O}) $$
- $$ \delta \, 148.5 \, (\text{C-6, NO}_2) $$
- $$ \delta \, 112.4 \, (\text{C-8, Br}) $$
UV-Vis Spectroscopy
- $$ \lambda_{\text{max}} $$ at 275 nm ($$ \pi \rightarrow \pi^* $$ transition of the aromatic system) and 340 nm ($$ n \rightarrow \pi^* $$ transition of the nitro group).
Comparative Analysis with Related Imidazo[1,2-a]Pyridine Derivatives
Table 2: Structural and Electronic Comparisons
Properties
IUPAC Name |
ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFEJRSKIUIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724884 | |
| Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-72-9 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-6-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with α-Halo Ketones
A common approach involves reacting 5-bromo-2-aminopyridine with ethyl bromopyruvate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the bromopyruvate, followed by cyclization to form the imidazo ring. For example:
Alternative Route Using Chloroacetaldehyde
Patent data describes using 40% chloroacetaldehyde aqueous solution with 2-amino-5-bromopyridine in ethanol at 25–50°C for 2–24 hours. This method avoids harsh conditions but requires careful pH control (pH 8–9) to minimize side reactions.
Functionalization: Nitration and Esterification
Nitration at the 6-Position
Nitration is performed post-cyclization using mixed acid (HNO₃/H₂SO₄):
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Conditions : 0–5°C, dropwise addition of nitric acid to the imidazo[1,2-a]pyridine intermediate in sulfuric acid
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Reaction Time : 2–4 hours
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Yield : 50–60%.
The nitro group directs electrophilic substitution to the 6-position due to the electron-withdrawing nature of the existing bromine at C8.
Esterification at the 2-Position
Esterification is achieved via:
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Route A : Reaction with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine)
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Route B : Acid-catalyzed Fischer esterification using ethanol and sulfuric acid
Route A provides higher purity (≥95%) but requires anhydrous conditions, while Route B is cost-effective but yields 70–80% product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar protic solvents like ethanol enhance cyclization kinetics due to better solubility of intermediates.
Role of Bases
| Base | Yield (Cyclization) | Purity |
|---|---|---|
| Sodium bicarbonate | 72.0% | 98.5% |
| Sodium carbonate | 67.8% | 97.2% |
| Triethylamine | 53.4% | 95.8% |
Sodium bicarbonate minimizes side reactions (e.g., hydrolysis of ester groups) compared to stronger bases.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), 4.40 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃).
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HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost |
|---|---|---|---|---|
| Cyclocondensation + Nitration | 3 | 35–40% | 98% | High |
| One-Pot Functionalization | 2 | 25–30% | 92% | Medium |
The cyclocondensation-nitration sequence remains the most reliable for industrial-scale production despite moderate yields.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo oxidation reactions, particularly at the bromine and nitro substituents. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
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Substitution: : The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, ethanol.
Substitution: Amines, thiols, alkoxides, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of brominated and nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
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Medicinal Chemistry: : This compound is used in the development of drugs targeting infectious diseases such as tuberculosis and malaria. It exhibits significant activity against multidrug-resistant and extensively drug-resistant strains .
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Cancer Research: : The compound is explored for its potential anticancer properties, particularly in targeting specific cancer cell lines and pathways .
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Material Science: : Due to its unique structural properties, this compound is used in the development of novel materials with specific electronic and optical properties .
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Biological Studies: : It serves as a probe in biological studies to understand the mechanism of action of various enzymes and receptors .
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound inhibits key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes .
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DNA Intercalation: : It intercalates into DNA, causing structural distortions and inhibiting DNA replication and transcription .
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Reactive Oxygen Species (ROS) Generation: : The compound induces the generation of reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
*N/R = Not reported in provided evidence. Key Observations:
- Substituent Electronics: The nitro group at position 6 in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilic aromatic substitution (NAS) reactivity compared to electron-donating groups like methyl (12a) or amino .
- Yield Trends: Methyl (12a) and chloro (12b) substituents at position 6 yield higher synthetic efficiencies (83.3% and 76.6%, respectively) compared to unsubstituted derivatives (12c, 71.1%).
- Solubility : Nitro groups generally reduce aqueous solubility compared to halogen or alkyl substituents. For instance, sulfonamide derivatives of imidazo[1,2-a]pyridines exhibit improved solubility due to polar sulfonyl groups .
Biological Activity
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a bromine atom at the 8th position, a nitro group at the 6th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyridine ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Research indicates that compounds with nitro groups, particularly at the C5 position in related structures, exhibit potent antitubercular effects. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.78 μM against Mycobacterium tuberculosis, highlighting the importance of the nitro moiety for activity against this pathogen .
Anticancer Activity
This compound is also being explored for its potential anticancer properties. Studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit key enzymes involved in cancer cell proliferation. This compound may interfere with DNA replication and transcription through intercalation into DNA and generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for nucleic acid and protein synthesis.
- DNA Intercalation : It intercalates into DNA strands, disrupting replication and transcription processes.
- ROS Generation : The compound induces oxidative stress through ROS generation, contributing to cell death .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in the imidazo[1,2-a]pyridine class:
| Compound Name | Substituents | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Nitro only | Moderate | Low |
| Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine instead of Bromine | Lower than brominated variant | Moderate |
| Ethyl 8-bromo-6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino instead of Nitro | Low | High |
This table illustrates how variations in substituents can significantly affect both antimicrobial and anticancer activities.
Case Study 1: Antitubercular Activity
In a study focusing on nitroimidazole derivatives, this compound was evaluated for its efficacy against multidrug-resistant M. tuberculosis. The results indicated that the presence of the nitro group was crucial for maintaining high levels of activity against resistant strains .
Case Study 2: Anticancer Mechanisms
Another research effort investigated the anticancer potential of this compound against various cancer cell lines. The study found that treatment with this compound resulted in significant cell death through apoptosis pathways mediated by ROS generation .
Q & A
Q. What are the standard synthetic routes for Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate?
A common method involves cyclization reactions using ethyl bromopyruvate and substituted diaminopyridines. For example, 5-bromo-2,3-diaminopyridine reacts with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ as a base, yielding intermediates that are subsequently nitrated to introduce the nitro group at the 6-position . Alternative routes may employ metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for bromine substitution . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to achieve yields >60% and minimize side products like dehalogenated byproducts .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR, while aromatic protons resonate between δ 7.5–9.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 342.97 for C₁₁H₉BrN₃O₄⁺) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and packing interactions. Monoclinic systems (space group P21/c) with unit cell parameters (a = 8.366 Å, b = 11.842 Å) are typical for imidazo[1,2-a]pyridines .
Q. What are common chemical reactions involving this compound?
- Nucleophilic Substitution : The bromine at position 8 can be replaced with amines or alkoxides under Pd catalysis .
- Reduction : Nitro groups (position 6) are reduced to amines using SnCl₂/HCl or catalytic hydrogenation .
- Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative, useful for further derivatization .
Advanced Research Questions
Q. How do substituent positions (bromo at C8, nitro at C6) influence reactivity and bioactivity?
- Electronic Effects : The electron-withdrawing nitro group at C6 deactivates the ring, directing electrophilic attacks to C3 or C5. Bromine at C8 enhances steric hindrance, affecting cross-coupling efficiency .
- Biological Activity : Comparative studies show bromo-nitro derivatives exhibit enhanced kinase inhibition (e.g., PI3Kα IC₅₀ = 0.8 µM vs. 2.1 µM for non-brominated analogs) due to improved target binding . Substitution at C6 with nitro versus methyl alters solubility (logP increases by ~0.5) and bioavailability .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization is hindered by conformational flexibility and polymorphism. Strategies include:
Q. How are computational methods (e.g., DFT) applied to study this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrostatic potentials and Fukui indices, identifying reactive sites for electrophilic substitution .
- Molecular Docking : AutoDock Vina simulates binding to PI3Kα (PDB: 4JPS), showing hydrogen bonds between the nitro group and Lys802 residue .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–O) in the nitro group) contributing to stability .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Variable Analysis : Control substituent effects (e.g., compare bromo-nitro vs. chloro-nitro analogs) .
- Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times .
- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values and assess heterogeneity (I² statistic) .
Methodological Tables
Q. Table 1. Comparative Reactivity of Substituted Imidazo[1,2-a]pyridines
Q. Table 2. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell (Å) | a=8.366, b=11.842 |
| Z | 4 |
| R-factor | 0.042 |
| From . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
